molecular formula C14H19N3O4 B2436552 Ethyl 4-(5-cyclopropylisoxazole-3-carbonyl)piperazine-1-carboxylate CAS No. 1226449-93-9

Ethyl 4-(5-cyclopropylisoxazole-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2436552
CAS No.: 1226449-93-9
M. Wt: 293.323
InChI Key: FMEKGQNYARDODV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Isoxazole synthesis often involves (3 + 2) cycloaddition reactions . The specific chemical reactions involving Ethyl 4-(5-cyclopropylisoxazole-3-carbonyl)piperazine-1-carboxylate are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-Assisted Synthesis

    Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei like oxazole and thiadiazole, have been synthesized through microwave-assisted methods. These compounds exhibited moderate antimicrobial activity against certain microorganisms, highlighting their potential in antimicrobial research (Başoğlu et al., 2013).

  • Spectral Characterization and Antimicrobial Evaluation

    Novel piperazine derivatives have been synthesized and characterized spectrally. These compounds were found to possess significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Rajkumar et al., 2014).

Applications in Drug Discovery

  • Mycobacterium Tuberculosis DNA GyrB Inhibition

    A series of molecules containing the piperazine moiety were designed for inhibiting Mycobacterium tuberculosis DNA gyrase. These compounds showed promise as inhibitors, highlighting their potential in tuberculosis drug discovery (Reddy et al., 2014).

  • Carbazole Derivatives Synthesis

    Novel carbazole derivatives with the piperazine moiety have shown significant antibacterial, antifungal, and anticancer activities. These findings underscore their potential in the development of new therapeutic agents (Sharma et al., 2014).

Chromatography and Structural Studies

  • Chiral Chromatographic Analysis

    The relationship between the structure of chiral piperazine derivatives and their retention in chromatography has been studied, providing insights useful for analytical chemistry (Chilmonczyk et al., 2005).

  • Crystal Structure Analysis

    The crystal structure of a piperazine derivative was analyzed, providing valuable information for structural chemistry and drug design (Faizi et al., 2016).

Mechanism of Action

Target of Action

Isoxazole binds to biological targets based on their chemical diversity .

Mode of Action

The isoxazole moiety in the compound is known to bind with high affinity to multiple receptors , which could potentially influence the mode of action of this compound.

Biochemical Pathways

Compounds containing the isoxazole moiety are known to have significant biological interests , suggesting that they may interact with various biochemical pathways.

Result of Action

Compounds containing the isoxazole moiety are known to have various biological activities , which suggests that this compound may also have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-20-14(19)17-7-5-16(6-8-17)13(18)11-9-12(21-15-11)10-3-4-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEKGQNYARDODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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